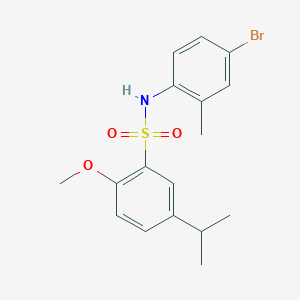![molecular formula C21H16N2O3 B5103906 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. This compound is a member of the pyrano[3,2-c]chromene family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is not fully understood. However, it is believed that the compound exerts its biological effects by targeting specific enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, the compound has been found to bind to the adenosine A3 receptor, which is involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects:
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, the compound has been shown to have antioxidant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile in lab experiments is its diverse biological activities. The compound has been shown to exhibit a wide range of effects, making it a versatile tool for studying various physiological and pathological processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and practicality for some researchers.
Orientations Futures
There are several future directions for research on 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. Some of the potential areas of investigation include:
1. Further exploration of the compound's anti-inflammatory and anti-cancer properties, with a focus on identifying the specific mechanisms of action.
2. Investigation of the compound's potential as a therapeutic agent for microbial infections.
3. Study of the compound's effects on various physiological processes, including cardiovascular function and neurological function.
4. Development of new synthetic methods for the compound, with the goal of making it more accessible to researchers.
Méthodes De Synthèse
The synthesis of 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can be achieved through a multi-step reaction. The first step involves the condensation of 2,4-dimethylphenylacetonitrile with malononitrile in the presence of ammonium acetate to produce 2-amino-4-(2,4-dimethylphenyl)-3-cyano-5-oxo-5H-pyrano[3,2-c]chromene. This intermediate is then reacted with ethyl acetoacetate in the presence of piperidine to yield the final product, 2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile.
Applications De Recherche Scientifique
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has been extensively studied for its potential applications in various fields of science. Some of the major research areas where this compound has been investigated include medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Propriétés
IUPAC Name |
2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-11-7-8-13(12(2)9-11)17-15(10-22)20(23)26-19-14-5-3-4-6-16(14)25-21(24)18(17)19/h3-9,17H,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITJJGYVGYBPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)

![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103874.png)
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)



![3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)
